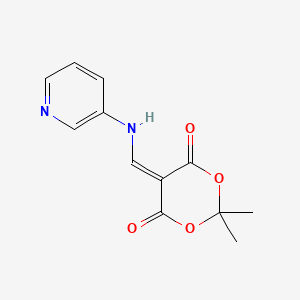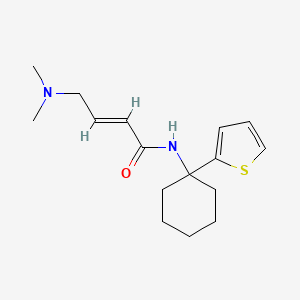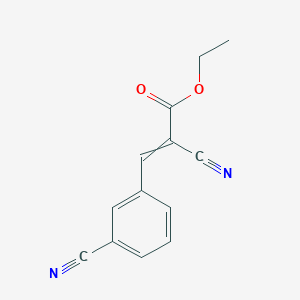![molecular formula C21H17FN4O4S B2965025 N~6~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~6~-(2-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251633-21-2](/img/structure/B2965025.png)
N~6~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~6~-(2-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N~6~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~6~-(2-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” is a new antibacterial compound that combines sulfonamide and benzodioxane fragments in its framework . It has shown potential as an antibacterial agent against B. subtilis and E. coli .
Synthesis Analysis
The synthesis of similar compounds has been achieved by reacting 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This reaction yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis
The structures of these sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media, followed by treatment with different alkyl/aralkyl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using spectroscopic techniques including IR, 1H NMR, 13C NMR, and EI-MS . The molecular weight of a similar compound, N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, is 291 g/mol .Aplicaciones Científicas De Investigación
Herbicidal Applications
Compounds containing [1,2,4]triazolo[4,3-a]pyridine and sulfonamide groups have been explored for their herbicidal activity. For instance, [1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide derivatives have been identified as potent acetohydroxyacid synthase inhibitors, a mechanism often targeted for herbicidal action. These compounds exhibit high herbicidal activity and faster degradation rates in soil, making them promising candidates for agricultural applications (Chen et al., 2009). Additionally, novel sulfone derivatives with a [1,2,4]triazolo[4,3-a]pyridine moiety have shown good antifungal activities and insecticidal activity, further underscoring their utility in pest management (Xu et al., 2017).
Antimicrobial Applications
The [1,2,4]triazolo[4,3-a]pyridine and sulfonamide structural motifs have also been investigated for their antimicrobial properties. Several compounds in this class have been synthesized and screened for antimicrobial activity, demonstrating effectiveness against a variety of bacterial and fungal pathogens. This suggests their potential use in developing new antimicrobial agents to combat resistant microbial strains (Abdel-Motaal et al., 2014).
Anticancer Applications
In the realm of anticancer research, [1,2,4]triazolo[4,3-a]pyridine sulfonamides have been modified to explore their potential as PI3K inhibitors, a key target in cancer therapy. Modifications to the acetamide group in these compounds have led to derivatives with potent antiproliferative activities in vitro against various human cancer cell lines, alongside reduced acute oral toxicity. This highlights their promise as anticancer agents with lower side effects (Wang et al., 2015).
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O4S/c22-18-4-2-1-3-15(18)12-26(16-5-7-19-20(11-16)30-10-9-29-19)31(27,28)17-6-8-21-24-23-14-25(21)13-17/h1-8,11,13-14H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKRKJVSLLAOLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N(CC3=CC=CC=C3F)S(=O)(=O)C4=CN5C=NN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2964943.png)
![3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B2964947.png)

![2,6-dichloro-N-[4-(2,2-dimethylpropanoyl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]pyridine-3-carboxamide](/img/structure/B2964949.png)
![N-[(pyridin-2-yl)methyl]-4,6-bis(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2964950.png)
![N-(3-methoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2964952.png)

![Ethyl 4-[(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)amino]benzoate](/img/structure/B2964954.png)



![5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]pentanamide](/img/structure/B2964960.png)
![8-(2,4-dichlorobenzyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2964961.png)
